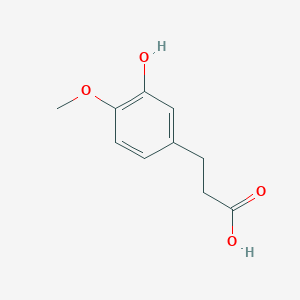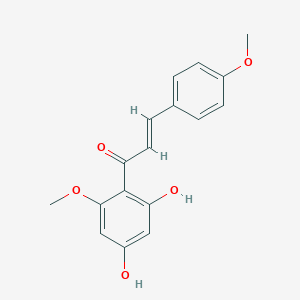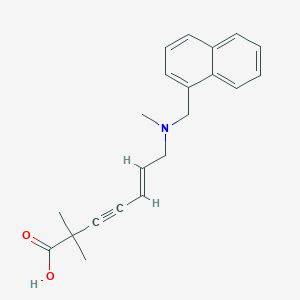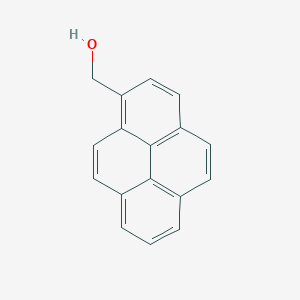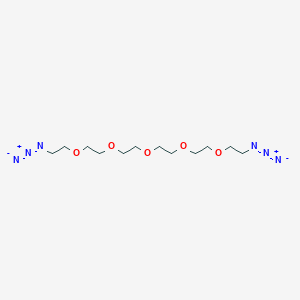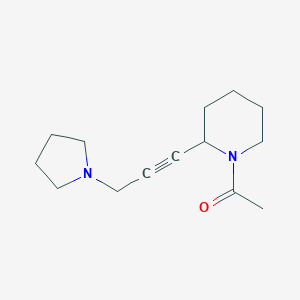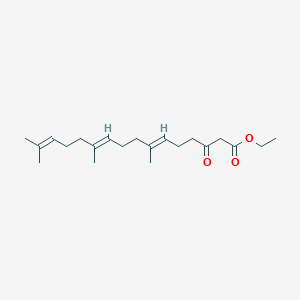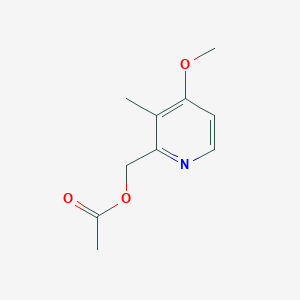
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine
概要
説明
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is a chemical compound with a pyridine ring substituted with acetoxymethyl, methyl, and methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine typically involves the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Methylation: The methyl group can be introduced using methyl iodide and a strong base like sodium hydride.
Methoxylation: The methoxy group can be introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The acetoxymethyl, methyl, and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine derivative with additional carbonyl groups, while substitution reactions could introduce various functional groups in place of the original substituents.
科学的研究の応用
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine has several scientific research applications:
Medicinal Chemistry: It has potential as a precursor for the synthesis of pharmaceutical compounds with antitumor activity.
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Its derivatives may be studied for their biological activity and potential therapeutic uses.
作用機序
The mechanism of action of 2-Acetoxymethyl-3-methyl-4-methoxy-pyridine involves its interaction with specific molecular targets. The acetoxymethyl group can undergo hydrolysis to release acetic acid and a reactive intermediate, which can then interact with biological molecules. The methoxy and methyl groups can influence the compound’s reactivity and binding affinity to its targets.
類似化合物との比較
Similar Compounds
2-Acetoxymethyl-3-methyl-4-methoxy-biphenylene: This compound has a similar structure but with a biphenylene ring instead of a pyridine ring.
2-Acetoxymethyl-3-methyl-4-methoxy-aniline: This compound has an aniline ring instead of a pyridine ring.
Uniqueness
2-Acetoxymethyl-3-methyl-4-methoxy-pyridine is unique due to the combination of its substituents and the pyridine ring. This combination imparts specific chemical properties and reactivity that can be leveraged in various applications, particularly in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
(4-methoxy-3-methylpyridin-2-yl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7-9(6-14-8(2)12)11-5-4-10(7)13-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKTJYHWFUSJKOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1COC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442064 | |
| Record name | 2-acetoxymethyl-3-methyl-4-methoxy-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102625-98-9 | |
| Record name | 2-acetoxymethyl-3-methyl-4-methoxy-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Thiazolo[5,4-d]pyrimidine, 5-amino-2-(methylthio)-](/img/structure/B17201.png)
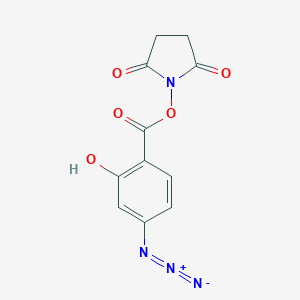

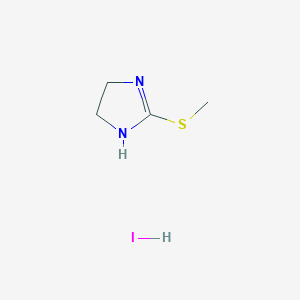
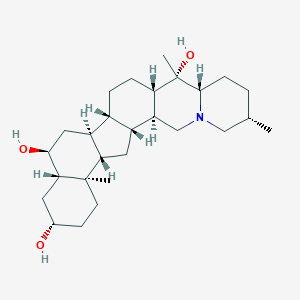
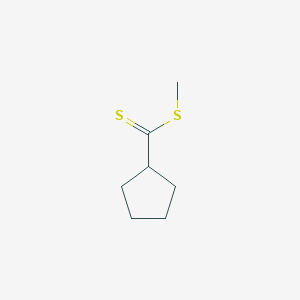
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[[1-[2-(2-hydroxyethylamino)-2-oxoethyl]imidazol-2-yl]amino]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B17221.png)
